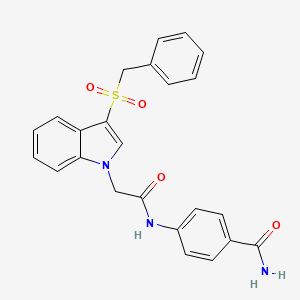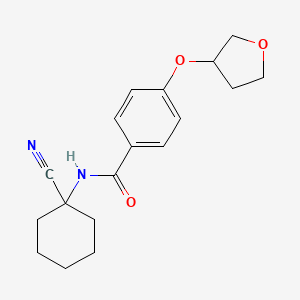
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659, and it is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are important cells of the immune system.
Applications De Recherche Scientifique
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors like TAK-659 have shown significant efficacy in preclinical studies and early-phase clinical trials, and they are currently being evaluated in larger clinical trials.
Another potential application of TAK-659 is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. BTK plays a crucial role in the activation of B cells, which are involved in the pathogenesis of many autoimmune diseases. Inhibition of BTK with TAK-659 has been shown to reduce disease activity in preclinical models of autoimmune diseases.
Mécanisme D'action
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in the development and activation of B cells. BTK is activated by various stimuli, including antigen binding to the B cell receptor (BCR), and it then phosphorylates downstream signaling molecules that lead to B cell activation and proliferation.
By inhibiting BTK, TAK-659 blocks the downstream signaling pathways that are involved in B cell activation and proliferation. This leads to a reduction in the number of activated B cells and a decrease in the production of antibodies.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce the number of activated B cells and the production of antibodies. It has also been shown to inhibit the migration and adhesion of B cells, which are important processes in the development of B cell malignancies.
In clinical trials, TAK-659 has been shown to be well-tolerated and to have significant efficacy in the treatment of B cell malignancies. It has also shown promising results in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. It is also well-tolerated and has shown significant efficacy in preclinical and clinical studies.
One limitation of TAK-659 is that it is a synthetic compound that may have off-target effects. It is important to use appropriate controls and to validate the results of experiments using TAK-659 with other methods.
Orientations Futures
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has several potential future directions for scientific research. One direction is the further development of BTK inhibitors for the treatment of B cell malignancies and autoimmune diseases. There is also potential for the development of BTK inhibitors for the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.
Another direction is the study of the role of BTK in other biological processes, such as innate immunity and inflammation. BTK has been shown to play a role in these processes, and further research could lead to the development of new therapies for these diseases.
Conclusion
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a selective inhibitor of BTK, which plays a crucial role in the development and activation of B cells. TAK-659 has shown significant efficacy in preclinical and clinical studies for the treatment of B cell malignancies and autoimmune diseases. It has several advantages for lab experiments, but it is important to use appropriate controls and to validate the results of experiments using TAK-659 with other methods. There are several potential future directions for scientific research, including the further development of BTK inhibitors for the treatment of various diseases and the study of the role of BTK in other biological processes.
Méthodes De Synthèse
The synthesis of 1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has been reported in several scientific publications. The most common method involves the reaction of 3-(2-aminopiperidin-1-yl)phenol with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to obtain the final product.
Propriétés
IUPAC Name |
1-[3-(2-oxopiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)13-7-9-14(10-8-13)23-18(27)24-15-4-3-5-16(12-15)25-11-2-1-6-17(25)26/h3-5,7-10,12H,1-2,6,11H2,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMYEKZUPWFMSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403036.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2403038.png)
![2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2403039.png)



![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2403049.png)
![2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide](/img/structure/B2403051.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2403055.png)

![N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2403058.png)
